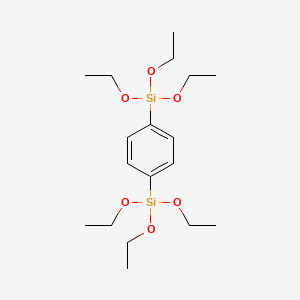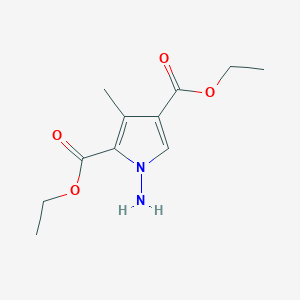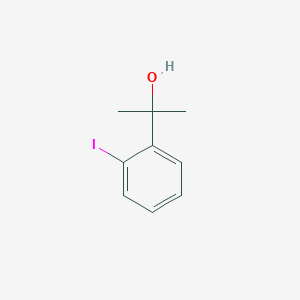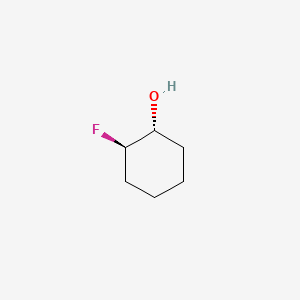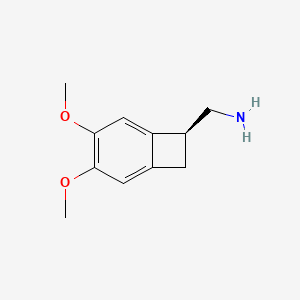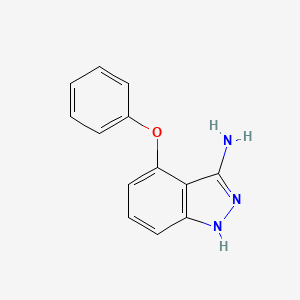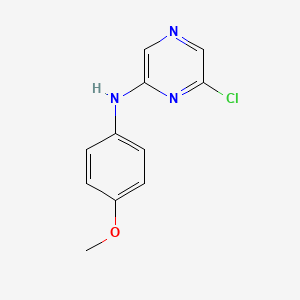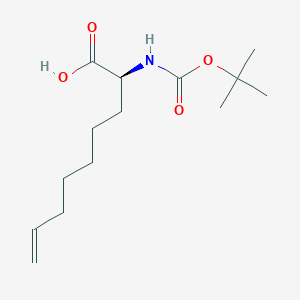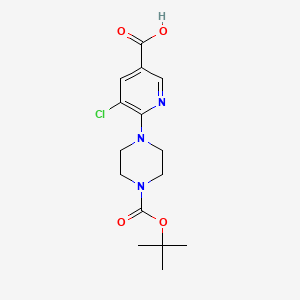
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
描述
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid , also known by its chemical formula C₁₅H₂₁N₃O₄ , is a compound with a molecular weight of approximately 307.345 Da. Its monoisotopic mass is 307.153198 Da . The IUPAC name for this compound is 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid consists of a quinoline ring with a carboxylic acid group at position 4. The piperazine moiety is attached via a propyl linker, and the tert-butoxycarbonyl (Boc) group is positioned on the piperazine nitrogen. The chlorine atom is located on the quinoline ring .
Physical And Chemical Properties Analysis
科学研究应用
Synthesis of Piperazine Compounds
- A study by Sanjeevarayappa et al. (2015) focused on synthesizing tert-butyl piperazine-1-carboxylate compounds and evaluating their biological activities. The compounds were synthesized via condensation reactions and characterized using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
- Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, finding that fluorine-substituted tert-butoxycarbonyl groups enhanced potency (Chonan et al., 2011).
- Nikulnikov et al. (2010) prepared diastereomerically pure, racemic piperazine-2,5-diones from N-tert-butoxycarbonyl-protected α-amino acids, contributing to the development of diversely substituted piperazine derivatives (Nikulnikov et al., 2010).
Applications in Imaging and Drug Synthesis
- Mundwiler et al. (2004) described a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, using N-(tert-butoxycarbonyl) derivatives as ligands. This work has implications for imaging and diagnostic applications (Mundwiler et al., 2004).
- Xue et al. (2002) conducted asymmetric syntheses of tert-butoxycarbonyl piperidinecarboxylic acid derivatives, which are important for developing pharmacologically active compounds (Xue et al., 2002).
- Wright (2012) reported on the preparation of tert-butyl esters of various aminonicotinic acids, demonstrating a method relevant for synthesizing pharmaceutical intermediates (Wright, 2012).
Palladium-Catalyzed Synthesis and Potential Medical Applications
- Kerrigan et al. (1998) explored the palladium-cataly
- Clark et al. (1983) synthesized spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones with antihypertensive activity, highlighting the therapeutic potential of piperazine derivatives in cardiovascular medicine (Clark et al., 1983).
- Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, evaluating their antitumor activities. This study contributes to the development of new cancer treatments (Wu et al., 2017).
Development of Selective Antagonists
- Okamoto et al. (2008) discovered ORL1-selective antagonists with oral bioavailability and brain penetrability, highlighting the role of piperazine derivatives in developing central nervous system drugs (Okamoto et al., 2008).
- Smith et al. (2011) conducted studies on proton-transfer compounds of 5-sulfosalicylic acid with piperazine, contributing to our understanding of hydrogen bonding in such compounds, which is crucial for drug design (Smith, Wermuth, & Sagatys, 2011).
Antibacterial Activity and Drug Development
- Kumar et al. (2021) synthesized and characterized Terazosin hydrochloride derivatives, evaluating their antibacterial activity. This research is significant for developing new antibiotics (Kumar, Rajnish, & Mazumdar, 2021).
属性
IUPAC Name |
5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(16)8-10(9-17-12)13(20)21/h8-9H,4-7H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPGWOBUURKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469426 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid | |
CAS RN |
683241-92-1 | |
| Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
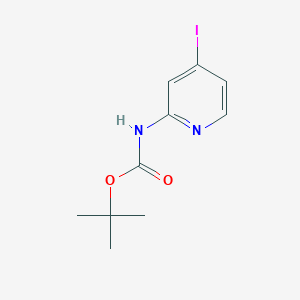
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
